molecular formula C11H14N2OS B13315638 3-(1,1-Dimethylethyl)-6-methylimidazo[2,1-B]thiazole-5-carboxaldehyde

3-(1,1-Dimethylethyl)-6-methylimidazo[2,1-B]thiazole-5-carboxaldehyde

Cat. No.: B13315638
M. Wt: 222.31 g/mol
InChI Key: JBNMUKLLRHDHSV-UHFFFAOYSA-N
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Description

3-(1,1-Dimethylethyl)-6-methylimidazo[2,1-B]thiazole-5-carboxaldehyde is a heterocyclic compound that features a thiazole ring fused with an imidazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Dimethylethyl)-6-methylimidazo[2,1-B]thiazole-5-carboxaldehyde typically involves the reaction of thiazole derivatives with appropriate aldehydes under controlled conditions. One common method includes the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, leading to the formation of an ester compound during the early stages of synthesis . The compound can be further purified by drying over sodium sulfate and fractionating in a vacuum .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Dimethylethyl)-6-methylimidazo[2,1-B]thiazole-5-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted thiazole derivatives .

Scientific Research Applications

3-(1,1-Dimethylethyl)-6-methylimidazo[2,1-B]thiazole-5-carboxaldehyde has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

    Tiazofurin: An antineoplastic drug featuring a thiazole ring.

Uniqueness

3-(1,1-Dimethylethyl)-6-methylimidazo[2,1-B]thiazole-5-carboxaldehyde is unique due to its fused imidazole-thiazole structure, which imparts distinct chemical and biological properties. This fusion enhances its potential for diverse applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

3-tert-butyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

InChI

InChI=1S/C11H14N2OS/c1-7-8(5-14)13-9(11(2,3)4)6-15-10(13)12-7/h5-6H,1-4H3

InChI Key

JBNMUKLLRHDHSV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=CSC2=N1)C(C)(C)C)C=O

Origin of Product

United States

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